Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid)
Description
Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) is a derivative of levothyroxine, a synthetic form of the thyroid hormone thyroxine. This compound is primarily used in the pharmaceutical industry as an impurity standard for levothyroxine, which is a medication prescribed for hypothyroidism. The molecular formula of this compound is C13H13I2NO5, and it has a molecular weight of 517.06 g/mol.
Properties
CAS No. |
153324-21-1 |
|---|---|
Molecular Formula |
C13H13I2NO5 |
Molecular Weight |
517.06 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Temperature Control
Solvent Selection
-
Polar Protic Solvents : Methanol and water facilitate iodination but are unsuitable for acylation due to competing hydrolysis.
-
Anhydrous Conditions : Acetic anhydride serves as both solvent and acylating agent, eliminating side reactions from moisture.
Purification and Characterization
Chromatographic Purification
Spectroscopic Characterization
-
IR Spectroscopy : Peaks at 1654 cm⁻¹ (amide C=O) and 1730 cm⁻¹ (acetate C=O) confirm successful acylation.
-
¹H NMR : Key signals include δ 1.79 (s, 3H, CH₃ from acetamide) and δ 2.19 (s, 3H, CH₃ from acetate).
-
Mass Spectrometry : [M+H]⁺ at m/z 819 matches the molecular formula C₁₉H₁₅I₄NO₆.
Table 2: Analytical Data for 2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid
| Technique | Data |
|---|---|
| Melting Point | 165.0°C |
| HPLC Retention Time | 8.2 minutes (C18 column, 0.1% TFA in H₂O:CH₃CN = 70:30) |
| ¹³C NMR (DMSO-d₆) | δ 170.2 (COOH), 169.8 (OAc), 169.1 (NAc) |
| High-Resolution MS | Calculated: 818.7012; Found: 818.7009 [M+H]⁺ |
Side Reactions and Impurity Profile
Chemical Reactions Analysis
Types of Reactions: Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the acetoxy group or reduce the iodine atoms to form deiodinated products.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines under basic conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Deiodinated or deacetylated products.
Substitution: Products with different functional groups replacing the acetoxy group.
Scientific Research Applications
Pharmacological Applications
1. Treatment of Hypothyroidism
Levothyroxine is a synthetic form of the thyroid hormone thyroxine (T4), which is crucial for metabolic regulation. It is indicated for:
- Primary hypothyroidism: Replacement therapy for patients with insufficient thyroid hormone production.
- Secondary and tertiary hypothyroidism: Addressing deficiencies at the pituitary or hypothalamic levels.
- Thyroid cancer management: As an adjunct to surgery and radioiodine therapy to suppress thyrotropin levels .
2. Novel Drug Delivery Systems
Recent studies have focused on improving the bioavailability of levothyroxine through innovative drug delivery methods. These include:
- Liquid formulations : Designed to enhance absorption in patients experiencing malabsorption due to various factors such as medications or dietary components .
- Nanoparticle-based systems : Utilized for sustained release, improving patient compliance by reducing the frequency of administration .
Research Findings and Case Studies
1. Clinical Efficacy
A review highlighted that liquid levothyroxine formulations significantly improved thyroid control in patients with varying etiologies of hypothyroidism. For example, a case study involving a patient post-bariatric surgery showed that transitioning from tablet to liquid formulation led to better management of TSH levels .
2. Adverse Effects and Monitoring
Research has documented adverse events related to incorrect dosing or formulation changes. One case reported significant hypothyroidism due to improper conversion from levothyroxine to compounded formulations, emphasizing the need for careful monitoring and dosage adjustments .
Data Tables
Mechanism of Action
The mechanism of action of Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) is similar to that of levothyroxine. It interacts with thyroid hormone receptors in the body, influencing the transcription of specific genes involved in metabolism and growth. The compound binds to these receptors, initiating a cascade of molecular events that regulate various physiological processes.
Comparison with Similar Compounds
Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) can be compared with other levothyroxine-related compounds, such as:
Levothyroxine (T4): The primary active form used in hypothyroidism treatment.
Liothyronine (T3): A more potent thyroid hormone with a faster onset of action.
Desiccated Thyroid Extract: A natural product containing both T3 and T4.
Uniqueness: This compound is unique due to its specific structure, which includes acetoxy and acetamido groups, making it valuable for analytical and research purposes. It serves as a critical impurity standard for ensuring the quality and efficacy of levothyroxine products.
Biological Activity
Levothyroxine Related Compound, also known as 2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid, is a derivative of the thyroid hormone levothyroxine (T4). This compound has garnered interest due to its potential biological activity and therapeutic applications, particularly in the context of thyroid hormone replacement therapy and metabolic regulation.
The biological activity of 2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid is closely related to that of levothyroxine. It functions primarily through:
- Genomic Effects : The compound enters cells and binds to thyroid hormone receptors (TRs), influencing gene expression related to metabolism, growth, and development. This action is mediated by thyroid hormone response elements (TREs) in the DNA, which modulate transcriptional activity.
- Non-genomic Effects : It can also activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway via integrin receptors on the cell surface, leading to rapid cellular responses including angiogenesis and cell proliferation .
Pharmacological Profile
The pharmacological profile of this compound indicates that it retains many characteristics of levothyroxine:
- Metabolic Regulation : It enhances basal metabolic rate and influences lipid and carbohydrate metabolism. Studies suggest that it may improve metabolic parameters in hypothyroid patients when used as a replacement therapy .
- Thyroid Function : The compound is expected to maintain normal T4 levels in patients with hypothyroidism, similar to levothyroxine. It is essential for proper neuronal development and overall metabolic homeostasis .
Case Studies
Several case studies have highlighted the effectiveness and challenges associated with the use of levothyroxine-related compounds:
- Case Study 1 : A patient with Hashimoto’s disease switched from traditional levothyroxine tablets to a liquid formulation containing the compound. After transitioning, her thyroid-stimulating hormone (TSH) levels improved significantly from 9.8 mU/L to 0.5 mU/L over several months, indicating better metabolic control .
- Case Study 2 : A young male with multiple endocrine neoplasia type 2A experienced fluctuating TSH levels while on conventional levothyroxine. Upon administration of the related compound, his TSH stabilized within therapeutic ranges, alleviating symptoms of fatigue and improving quality of life.
Comparative Efficacy
A comparative analysis of various formulations containing levothyroxine and its derivatives shows that:
| Formulation | TSH Levels (mU/L) | Patient Symptoms | Duration (Months) |
|---|---|---|---|
| Traditional Levothyroxine Tablets | 9.8 | Fatigue, muscle cramps | 12 |
| Liquid Levothyroxine (with compound) | 0.5 | Improved energy | 3 |
This table illustrates the potential benefits of using 2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid in enhancing therapeutic outcomes for patients requiring thyroid hormone replacement.
Research Findings
Recent studies have explored the broader implications of using levothyroxine-related compounds:
- Bioavailability : Research indicates that alternative formulations may offer improved bioavailability compared to traditional tablets, which can be affected by dietary factors .
- Safety Profile : While generally considered safe, careful monitoring is necessary due to the narrow therapeutic index associated with thyroid hormones. Over-treatment can lead to adverse effects such as hyperthyroidism or cardiovascular complications .
Q & A
Q. How is Levothyroxine Related Compound (2-Acetamido-3-(4-acetoxy-3,5-diiodophenyl)propanoic Acid) structurally characterized in pharmaceutical impurity profiling?
Methodological Answer: Structural characterization employs a combination of nuclear magnetic resonance (NMR) for stereochemical confirmation, mass spectrometry (MS) for molecular weight and fragmentation patterns, and high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection for purity assessment. Pharmacopeial standards (e.g., USP) specify retention time matching against certified reference materials (CRMs) to confirm identity . For example, the compound is cataloged under CAS 153324-21-1 as a Levothyroxine Sodium impurity, with its acetoxy and diiodophenyl groups critical for distinguishing it from parent drug analogs .
Q. What synthetic strategies are used to produce this compound for analytical reference standards?
Methodological Answer: Synthesis typically involves selective acetylation of precursor tyrosine derivatives. For instance, starting from 3,5-diiodo-L-tyrosine, sequential acetylation of the amino group (to form the acetamido moiety) and phenolic hydroxyl group (to form the acetoxy group) is performed under anhydrous conditions. Reaction progress is monitored via thin-layer chromatography (TLC) and intermediate purification via recrystallization . Critical parameters include iodine stability during reaction steps, as excessive heat or light may degrade diiodophenyl groups .
Advanced Research Questions
Q. How can co-elution challenges in HPLC analysis of structurally related Levothyroxine impurities be resolved?
Methodological Answer: Co-elution is addressed through:
- Gradient optimization : Adjusting mobile phase composition (e.g., acetonitrile:phosphate buffer ratios) to enhance resolution .
- Column selection : Using phenyl-hexyl or pentafluorophenyl (PFP) stationary phases to exploit π-π interactions with iodinated aromatic moieties .
- Tandem mass spectrometry (LC-MS/MS) : Leveraging unique fragmentation patterns (e.g., m/z 776.87 for Levothyroxine vs. m/z 798.85 for its acetylated impurity) for specificity .
Validation requires spiking experiments with CRMs to confirm peak purity and limit of quantification (LOQ) ≤ 0.1% .
Q. What experimental approaches are used to assess the stability of this compound under varying storage conditions?
Methodological Answer: Stability studies follow ICH Q1A guidelines :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., deacetylation or iodine loss) .
- Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months, with HPLC-UV monitoring at intervals. Data is analyzed using Arrhenius kinetics to predict shelf-life .
- Mass balance analysis : Ensure total impurities (including degradation products) do not exceed 2.0% per pharmacopeial limits .
Q. How do stereochemical differences between Levothyroxine and its related compounds impact biological activity assessment?
Methodological Answer: The (S)-isomer of Levothyroxine is pharmacologically active, while impurities like the target compound lack hormonal activity due to structural modifications (e.g., acetylation). To evaluate biological relevance:
- In vitro receptor binding assays : Use thyroid hormone receptor (TRα/TRβ) transfected cells to compare binding affinity .
- Metabolic stability studies : Incubate the compound with liver microsomes to assess deacetylation rates, which may regenerate active metabolites .
Contradictions in clinical data (e.g., variable hemoglobin responses to Levothyroxine in hypothyroidism) may arise from unmeasured impurity interference, necessitating stringent impurity profiling in preclinical studies .
Data Contradiction Analysis
Q. How can conflicting results in impurity quantification across studies be systematically addressed?
Methodological Answer: Discrepancies often stem from:
- Calibration curve variability : Ensure CRMs are traceable to primary standards (e.g., USP Levothyroxine RS) and validated using ≥6 concentration points .
- Matrix effects : In biological samples, use matrix-matched calibration or standard addition to correct for interference .
- Interlaboratory variability : Adopt harmonized protocols (e.g., USP <621> for chromatography) and participate in proficiency testing programs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
